molecular formula C14H10N2O2 B8740312 5-phenylquinazoline-2,4(1H,3H)-dione

5-phenylquinazoline-2,4(1H,3H)-dione

Cat. No.: B8740312
M. Wt: 238.24 g/mol
InChI Key: OPMPCZSXTIQOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenylquinazoline-2,4(1H,3H)-dione is a high-purity chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the quinazolin-2,4-dione family, a class of nitrogenous heterocycles recognized as privileged structures in the development of pharmaceuticals . Researchers value this core structure for its versatility and potential in designing novel bioactive molecules. The quinazoline-2,4-dione scaffold is a subject of investigation in antimicrobial research. Structural analogs have demonstrated moderate to promising broad-spectrum activity against both Gram-positive and Gram-negative bacterial strains, functioning as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV . This mechanism is critical for developing new antimicrobial agents to address the growing challenge of bacterial resistance . In anticancer research, closely related 3-phenylquinazolin-2,4(1H,3H)-dione derivatives have been designed as multitarget tyrosine kinase inhibitors . These compounds have shown potent cytotoxic activity against cancer cell lines, such as HCT-116 colorectal cancer, and function as dual inhibitors of key receptors involved in tumor growth and angiogenesis, including VEGFR-2 and c-Met . The incorporation of specific substituents, such as thiourea moieties, can mimic the pharmacophore of known dual inhibitors, enhancing binding affinity and inhibitory potency . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound as a key intermediate for further synthetic modification, exploring structure-activity relationships (SAR), or as a standard in biological screenings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

5-phenyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C14H10N2O2/c17-13-12-10(9-5-2-1-3-6-9)7-4-8-11(12)15-14(18)16-13/h1-8H,(H2,15,16,17,18)

InChI Key

OPMPCZSXTIQOSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC=C2)NC(=O)NC3=O

Origin of Product

United States

Synthetic Methodologies for 5 Phenylquinazoline 2,4 1h,3h Dione and Its Analogues

Established Cyclocondensation Routes to Quinazoline-2,4(1H,3H)-dione Core

The fundamental quinazoline-2,4(1H,3H)-dione framework can be constructed through several reliable cyclocondensation reactions. These methods typically involve the formation of the pyrimidinedione ring onto a pre-existing benzene (B151609) derivative.

Synthesis from Anthranilic Acid Derivatives

One of the most common and versatile starting points for quinazoline-2,4(1H,3H)-diones is anthranilic acid and its derivatives, such as esters. jst.go.jpnih.gov A prominent method involves the reaction of an anthranilic acid derivative with a source of the C2 and N3 atoms of the final ring.

An eco-friendly, one-pot synthesis has been developed where anthranilic acids react with potassium cyanate (B1221674) in water at room temperature to form urea (B33335) derivatives. jst.go.jp These intermediates are then cyclized in the same pot by adding a base like sodium hydroxide, followed by acidification to yield the desired quinazoline-2,4(1H,3H)-dione in near-quantitative yields. jst.go.jp This method avoids harsh conditions and organic solvents, making it suitable for large-scale industrial applications. jst.go.jp

Another approach involves the reaction of anthranilic acid with urea at high temperatures. ijarsct.co.innih.gov Microwave irradiation in the presence of an organic clay catalyst has also been used to facilitate the condensation of anthranilic acid with urea, offering a solvent-free and efficient alternative. ijarsct.co.in Furthermore, anthranilic esters can be annulated with specific ureas, such as 1,1-dimethyl-3-(pyridin-2-yl) ureas, to form N-aryl-N'-pyridyl ureas which then undergo cyclocondensation to yield 3-substituted quinazoline-2,4-diones. mdpi.comnih.gov

Synthesis from Isatoic Anhydride (B1165640) and Amines

Isatoic anhydride is another key precursor for the synthesis of the quinazolinedione scaffold. jst.go.jpnih.gov It serves as a convenient and reactive electrophile that can undergo reactions with various nucleophiles. The reaction of isatoic anhydride with amines is a widely used method for preparing N3-substituted quinazoline-2,4(1H,3H)-diones. researchgate.net

Multi-component reactions involving isatoic anhydride, an amine, and an aldehyde provide a pathway to related structures like 2,3-dihydroquinazolin-4(1H)-ones. nih.govorgchemres.org These reactions demonstrate the versatility of isatoic anhydride in building complex heterocyclic systems in a single step. For the synthesis of the core quinazoline-2,4(1H,3H)-dione, isatoic anhydride can react with a primary amine and a carbonylating agent, such as triphosgene, in a one-pot procedure.

Approaches from 2-Aminobenzamides

Starting from 2-aminobenzamides offers a direct route to the quinazolinedione ring by introducing a carbonyl group that links the amide nitrogen (N3) and the amino nitrogen (N1). Phosgene or its surrogates have traditionally been used for this cyclization. researchgate.net

More recently, greener and milder methods have been developed. A metal-free protocol utilizes carbon dioxide (CO₂) at atmospheric pressure and room temperature to carbonylate o-aminobenzamides, yielding both N-unsubstituted and N3-substituted quinazoline-2,4(1H,3H)-diones in excellent yields. acs.org This method is environmentally friendly and accommodates a wide range of functional groups. acs.org Another approach employs di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to achieve the cyclization of 2-aminobenzamides into the quinazolinedione core under mild conditions. acs.org

Table 1: Summary of Cyclocondensation Routes to Quinazoline-2,4(1H,3H)-dione Core

Starting Material Reagents Key Features
Anthranilic Acid Potassium Cyanate, NaOH, HCl Eco-friendly, one-pot, room temperature, high yield. jst.go.jp
Anthranilic Acid Urea High temperature or microwave-assisted reaction. ijarsct.co.in
Anthranilic Esters Substituted Ureas, Base Forms N-aryl-N'-pyridyl urea intermediate, then cyclizes. mdpi.comnih.gov
Isatoic Anhydride Amines, Triphosgene One-pot synthesis for N3-substituted derivatives.
2-Aminobenzamide Carbon Dioxide (CO₂) Metal-free, atmospheric pressure, room temperature. acs.org
2-Aminobenzamide (Boc)₂O, DMAP Mild conditions, catalyzed by DMAP. acs.org

Regioselective Introduction of the Phenyl Moiety at the 5-Position

The synthesis of the specific target, 5-phenylquinazoline-2,4(1H,3H)-dione, requires the precise placement of a phenyl group on the C-5 carbon of the quinazoline (B50416) ring. This can be achieved through late-stage C-H functionalization of the pre-formed heterocycle or by constructing the ring from a benzene-based precursor that already contains the phenyl substituent in the correct position.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of heterocyclic cores. bohrium.comrsc.org Palladium catalysis, in particular, is widely used for C-H arylation reactions. nih.govresearchgate.net The regioselectivity of these reactions is often controlled by directing groups present on the substrate. nih.gov

While direct C-H arylation at the C-5 position of the parent quinazoline-2,4(1H,3H)-dione is challenging due to the electronic nature of the ring and the presence of multiple C-H bonds, related quinazoline systems have been successfully functionalized. For instance, the regioselectivity of C-H arylation on quinolines can be directed to various positions, including C-2, C-3, and C-4, depending on the catalyst, ligands, and directing groups used. mdpi.com The development of specific palladium catalyst systems allows for the direct arylation of heterocycles like imidazolinones under mild conditions. nih.gov For the quinazolinedione scaffold, achieving C-5 selectivity would likely require a directing group at the N-1 position to orchestrate the palladium catalyst to the adjacent C-8 or a directing group at the C-4 position to favor C-5. Research in this area focuses on designing catalyst systems and directing group strategies to control the site of C-H functionalization. bohrium.comrsc.org

Functionalization of Pre-Synthesized Quinazoline-2,4(1H,3H)-dione Scaffolds

An alternative and often more synthetically practical approach to this compound involves starting with a benzene ring that is already substituted with the phenyl group. This strategy circumvents the challenges of regioselective C-H activation on the heterocyclic core.

The synthesis would begin with a 3-phenylanthranilic acid derivative. This precursor contains the essential 2-amino group and the phenyl group at the adjacent position (which will become the 5-position of the quinazolinedione). This substituted anthranilic acid can then be subjected to the established cyclocondensation routes described in section 2.1.

For example, 3-phenylanthranilic acid could be reacted with potassium cyanate to form the corresponding urea, which is then cyclized with a base to form this compound. This approach ensures that the phenyl group is unambiguously located at the desired C-5 position. Similarly, converting 3-phenylanthranilic acid into 3-phenyl-2-aminobenzamide would allow for its subsequent cyclization using reagents like CO₂ or (Boc)₂O to yield the final product. acs.orgacs.org This precursor-based approach is a robust and reliable method for synthesizing specifically substituted quinazolinediones.

Table 2: Research Findings on Synthetic Methodologies

Method Starting Material Reagents/Catalyst Product Key Finding
Cyclocondensation Anthranilic Acid KOCN, NaOH Quinazoline-2,4(1H,3H)-dione An eco-efficient, one-pot synthesis in water at room temperature. jst.go.jp
Cyclocondensation 2-Aminobenzamide CO₂ (1 atm) Quinazoline-2,4(1H,3H)-dione A metal-free, environmentally friendly method for carbonyl insertion. acs.org
Cyclocondensation 2-Aminobenzamide (Boc)₂O, DMAP Quinazoline-2,4(1H,3H)-dione DMAP-catalyzed one-pot synthesis under mild conditions. acs.org
C-H Functionalization Quinazolinones Palladium Catalysts Arylated Quinazolinones Transition metal catalysis allows for direct C-H arylation, though regioselectivity at C-5 is a key challenge. bohrium.comrsc.org
Precursor Synthesis 3-Phenylanthranilic Acid KOCN, Base This compound A viable route that ensures regioselective placement of the phenyl group by using a pre-functionalized starting material.

Multi-Component Reactions for Phenylquinazoline-2,4(1H,3H)-dione Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single, efficient step from three or more starting materials. nih.gov This approach offers significant advantages in terms of atom economy, reduced reaction times, and simplified purification processes. In the context of quinazolinedione synthesis, MCRs provide a versatile platform for generating structurally diverse libraries of these important heterocyclic compounds. openmedicinalchemistryjournal.com

One notable MCR strategy involves the cyclo-condensation of amines, isatins, and isatoic anhydride, facilitated by catalysts such as alum (KAl(SO₄)₂·12H₂O), to produce substituted quinazoline-(3'H)-diones. openmedicinalchemistryjournal.com Another approach describes the synthesis of 2,3-dihydroquinazolin-4(1H)-ones through a three-component reaction of isatoic anhydride, various aldehydes, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. samipubco.com Furthermore, iodine-catalyzed MCRs of active methylene (B1212753) compounds, aromatic aldehydes, and 5-aminotetrazole (B145819) have been developed to create fused quinazoline systems. openmedicinalchemistryjournal.com

A particularly innovative strategy utilizes the Ugi four-component reaction (Ugi-4CR). This method has been applied to achieve the rapid synthesis of diverse polycyclic quinazolinones through orthogonal protocols, highlighting the power of MCRs in building complex scaffolds in very few steps. nih.gov Similarly, a one-pot, three-component reaction has been employed for the synthesis of novel 3-phenylquinazolin-2,4(1H,3H)-dione derivatives. This reaction proceeds through a benzoyl isothiocyanate intermediate, which is then reacted with various nucleophiles like urea, thiourea (B124793), or aromatic amines. nih.gov

ReactantsCatalyst/ConditionsProduct TypeReference
Isatoic anhydride, Aldehydes, Ammonium AcetateSolvent-free2,3-Dihydroquinazolin-4(1H)-ones samipubco.com
Amines, Isatins, Isatoic anhydrideKAl(SO₄)₂·12H₂O (alum)Substituted quinazoline-(3'H)-diones openmedicinalchemistryjournal.com
2-Aminobenzophenone, Aromatic aldehydes, UreaMicrowave irradiation2,4-Disubstituted-1,2-dihydroquinazolines openmedicinalchemistryjournal.com
4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzoyl chloride, Ammonium thiocyanate, Urea/Thiourea/AminesTEA, Dioxane, Reflux3-Phenylquinazolin-2,4(1H,3H)-dione derivatives nih.gov

Novel Synthetic Strategies and Catalytic Systems

The development of novel synthetic methods, particularly those employing innovative catalytic systems, is crucial for advancing the synthesis of quinazolinediones. These strategies often focus on improving efficiency, sustainability, and reaction conditions.

Visible-light photoredox catalysis has gained prominence as a green and powerful tool in organic synthesis. nih.gov This methodology utilizes visible light as a renewable energy source to drive chemical transformations, often under mild, metal-free conditions. nih.govrsc.org A straightforward approach for the synthesis of quinazolin-4(3H)-ones involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes. This reaction can proceed using an organic dye like fluorescein (B123965) as a photocatalyst in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP). nih.gov Remarkably, similar transformations can also be achieved without any external photocatalyst, where visible light itself promotes the reaction, possibly by facilitating the in-situ formation of aldehydes from precursors like styrenes, followed by cyclization and dehydrogenation. rsc.org

While direct dual Brønsted acid/visible-light photoredox catalysis for the synthesis of the this compound core is not extensively documented, chiral Brønsted acids, such as phosphoric acids, are known to catalyze asymmetric dearomatization reactions to produce various chiral fused polycyclic scaffolds. nih.gov These acid catalysts activate substrates towards nucleophilic attack, a principle that could be synergistically combined with photochemical methods to achieve novel asymmetric syntheses of quinazolinedione derivatives. nih.govrsc.org

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reaction rates, increasing product yields, and improving reaction efficiency. researchgate.net The application of microwave irradiation provides rapid and uniform heating, often leading to significantly shorter reaction times compared to conventional heating methods. researchgate.netnih.gov

An efficient and convenient microwave-assisted method for preparing 2,4(1H,3H)-quinazolinediones involves the reaction of substituted methyl anthranilates with various isocyanates or isothiocyanates. nih.govresearchgate.net This reaction proceeds in a DMSO/H₂O mixture without the need for a catalyst or base, and the use of microwave irradiation dramatically reduces the reaction time from hours to minutes, while providing good yields and high purity. nih.govresearchgate.net For instance, the reaction of methyl anthranilate with phenyl isocyanate under microwave irradiation at 150 °C for 10 minutes yields 3-phenyl-quinazoline-2,4(1H,3H)-dione in 85% yield. nih.gov In contrast, conventional heating at 84°C can take up to 30 hours to achieve lower yields for similar transformations. nih.gov

ReactantsConditionsTimeYieldReference
Methyl anthranilate, Phenyl isocyanateMicrowave (150 °C)10 min85% nih.gov
Methyl 2-amino-5-bromobenzoate, Phenyl isocyanateMicrowave (150 °C)10 min88% nih.gov
2-Benzamidobenzoyl chloride, Hydrazine/ThioureaMicrowave (135 °C)4 minGood researchgate.net
2-Aminobenzamide derivatives, Ortho-estersMicrowave (Classical vs. MW)30 h vs 1.5 h55% vs 78% nih.gov

The development of metal-free synthetic routes is a key goal in green chemistry, aiming to avoid the cost, toxicity, and environmental impact associated with transition-metal catalysts. Several metal-free strategies have been successfully applied to the synthesis of quinazolines and their dione (B5365651) derivatives. mdpi.com

Iodine-catalyzed oxidative cyclization represents a prominent metal-free method. For example, the reaction of 2-aminobenzophenones with phenylisothiocyanate and ammonium acetate can be catalyzed by molecular iodine to afford quinazoline derivatives. mdpi.com Another innovative approach involves the condensation of aromatic o-aminonitriles with DMF or N,N-diethylformamide in the presence of a catalytic amount of ZnCl₂, though this is not strictly metal-free, it points towards methods using less toxic metal salts. acs.org More recently, truly metal-free approaches have been developed, such as the reaction of 2-aminobenzylamines with oxalic acid dihydrate or malonic acid, which proceeds via an in-situ condensation and oxidation process without any added oxidant or catalyst. mdpi.com

Furthermore, visible-light-promoted syntheses, as discussed previously, often fall under the category of metal-free approaches, especially when employing organic photocatalysts or proceeding without any catalyst at all. nih.gov These methods provide an environmentally benign pathway to quinazolin-4(1H)-ones and related structures. nih.govrsc.org A novel cascade cyclization following a Leuckart–Wallach type strategy also provides a metal-free route to substituted dihydroquinazolinones using readily available starting materials. rsc.org

Synthesis of Diverse this compound Derivatives

Functionalization of the quinazolinedione core is essential for modulating its biological activity and physicochemical properties. N-alkylation and N-acylation are common and effective methods for introducing diversity at the nitrogen atoms of the heterocyclic ring. nih.gov

The nitrogen atoms at the N-1 and N-3 positions of the quinazoline-2,4(1H,3H)-dione scaffold are nucleophilic and can be readily functionalized through alkylation or acylation reactions. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions. juniperpublishers.comresearchgate.net

Alkylation is typically achieved by treating the quinazolinedione with an alkyl halide in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like DMF. juniperpublishers.comresearchgate.net For instance, the reaction of 6,7-dimethoxyquinazolin-4(3H)-one with ethyl chloroacetate (B1199739) leads to the formation of the N-3 alkylated product. juniperpublishers.com Similarly, N-1 substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones can be prepared by reacting the parent heterocycle with various halides to introduce substituents at the N-1 position. nih.gov A visible-light-promoted cascade reaction of quinazolin-4(3H)-ones with benzyl (B1604629) or allyl halides also provides an efficient route to N-alkylated products, which can undergo further transformation. rsc.org

Studies on the alkylation of 2-phenylquinazoline-4-thiones have shown that the reaction site (N-3 vs. S-4) can be influenced by the "hardness" or "softness" of the alkylating agent and the polarity of the solvent, demonstrating the ambivalent nature of the quinazolinone anion. e3s-conferences.org This principle of controlling regioselectivity is crucial for synthesizing specific isomers.

SubstrateReagentConditionsProductReference
Quinazolin-4(3H)-oneBenzyl chlorideK₂CO₃, DMF, 100 °C, 3hN-3 benzylated product juniperpublishers.com
6,7-Dimethoxyquinazolin-4(3H)-oneEthyl chloroacetateK₂CO₃, DMFN-3 alkylated product juniperpublishers.comresearchgate.net
Quinazoline-2,4(1H,3H)-dioneChloroacetonitrileK₂CO₃, DMF, rt, 24h1,3-Bis(cyanomethyl)quinazoline-2,4(1H,3H)-dione nih.gov
3-Benzyloxyquinazoline-2,4(1H,3H)-dioneVarious alkyl/aryl halidesBase (e.g., K₂CO₃)N-1 substituted derivatives nih.gov
Quinazolin-4(3H)-onesBenzyl halides / Allyl halidesVisible light, K₂CO₃N-alkylated products rsc.org

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic moieties is a well-established strategy to modulate the physicochemical properties and biological activity of a parent molecule. In the context of the quinazoline-2,4(1H,3H)-dione scaffold, heterocycles can be introduced through various methods, including the reaction of functionalized quinazolinones with heterocyclic amines or by constructing the heterocyclic ring system from a quinazolinone precursor.

One effective method involves the use of a reactive intermediate, such as a benzoyl isothiocyanate, derived from a quinazolinedione-containing benzoic acid. This intermediate can then undergo cyclocondensation reactions with various nucleophiles to form new heterocyclic rings. For instance, a 4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzoyl chloride can be converted to the corresponding benzoyl isothiocyanate by reacting it with ammonium thiocyanate. nih.gov This versatile intermediate readily reacts with reagents like urea or thiourea to construct triazine rings, or with heteroaromatic amines such as 5-amino-1,3,4-thiadiazole-2-thiol (B144363) and 2-aminobenzothiazole (B30445) to append thiadiazole and benzothiazole (B30560) moieties, respectively. nih.gov

Another approach involves the functionalization of the N-1 and N-3 positions of the quinazolinedione ring with linkers that can be used to attach or form heterocyclic systems. For example, N-alkylation with ethyl chloroacetate provides ester functionalities that can be converted to hydrazides. nih.gov These hydrazides serve as key intermediates for constructing heterocycles like 1,3,4-oxadiazoles. nih.gov

The table below summarizes representative examples of introducing heterocyclic moieties onto a quinazolinedione scaffold.

Starting MaterialReagent(s)Heterocycle IntroducedReaction ConditionsRef
4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzoyl chloride1. NH4SCN 2. Thiourea, TEAThioxo-triazineDioxane, Reflux nih.gov
4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzoyl chloride1. NH4SCN 2. 5-Amino-1,3,4-thiadiazole-2-thiol1,3,4-ThiadiazoleDioxane, Reflux nih.gov
4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzoyl chloride1. NH4SCN 2. 2-AminobenzothiazoleBenzothiazoleDioxane, Reflux nih.gov
2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide)Phenyl isothiocyanate, then HgO5-(Phenylamino)-1,3,4-oxadiazoleMethanol, Reflux nih.gov

Halogenation and Subsequent Cross-Coupling Elaborations

Halogenation of the quinazolinedione core provides a versatile handle for further molecular diversification through metal-catalyzed cross-coupling reactions. The introduction of a halogen atom, typically bromine or chlorine, onto the benzo portion of the scaffold creates a reactive site for forming new carbon-carbon and carbon-heteroatom bonds.

Halogenation

Direct halogenation of the quinazolinone ring system can be achieved using standard electrophilic aromatic substitution conditions. For the related 2,3-dihydro-4(1H)-quinazolinone system, reagents such as N-Bromosuccinimide (NBS) or a combination of bromine and triethylamine (B128534) (Br2/Et3N) in chloroform (B151607) have been used for bromination, yielding 6,8-dibrominated products. semanticscholar.org Similarly, N-Chlorosuccinimide (NCS) can be used for chlorination. semanticscholar.org These methods are applicable for the synthesis of halogenated this compound precursors, which are essential substrates for subsequent coupling reactions.

Cross-Coupling Reactions

Once halogenated, the quinazolinedione scaffold can be elaborated using a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling the halo-quinazolinedione with an organoboron reagent (e.g., a boronic acid or ester). For example, a 6-bromo-3-(benzyloxy)quinazoline-2,4(1H,3H)-dione has been successfully coupled with various arylboronic acids using a Pd(PPh3)4 catalyst to produce 6-aryl substituted analogues. nih.gov This methodology is directly applicable for introducing diverse aryl or heteroaryl substituents onto a halogenated this compound core.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, coupling the halo-quinazolinedione with a wide range of primary or secondary amines. The reaction typically employs a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2), a phosphine (B1218219) ligand (e.g., XantPhos or X-Phos), and a base (e.g., Cs2CO3 or KOt-Bu). beilstein-journals.orgmdpi.com This allows for the introduction of various substituted amino groups, which can be critical for biological activity.

Heck Reaction: The Heck reaction facilitates the formation of C-C bonds by coupling the halo-quinazolinedione with an alkene. organic-chemistry.org This provides a route to alkenyl-substituted quinazolinediones, which can serve as versatile intermediates for further transformations.

The following table details typical conditions for these cross-coupling reactions as applied to halogenated heterocyclic cores.

Reaction TypeHalide Substrate ExampleCoupling PartnerCatalyst/LigandBaseSolventConditionsRef
Suzuki-Miyaura6-Bromo-3-(benzyloxy)quinazoline-2,4(1H,3H)-dionePhenylboronic acidPd(PPh3)4Na2CO3Dioxane/H2O100 °C nih.gov
Buchwald-Hartwig6-Bromo-flavoneAniline (B41778)Pd2(dba)3 / XantPhosCs2CO3Toluene (B28343)110 °C, 24 h mdpi.com
Buchwald-Hartwig2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)2 / X-PhosKOt-BuTolueneMW, 130 °C, 30 min beilstein-journals.org

These synthetic strategies—introducing heterocyclic moieties and performing halogenation followed by cross-coupling—provide a robust platform for the extensive structural modification of this compound, enabling the systematic exploration of its structure-activity relationships for various therapeutic applications.

Chemical Reactivity and Transformations of 5 Phenylquinazoline 2,4 1h,3h Dione Derivatives

Reactions at the Nitrogen Atoms (N-1, N-3) of the Quinazoline-2,4(1H,3H)-dione Ring

The nitrogen atoms at the N-1 and N-3 positions of the quinazoline-2,4(1H,3H)-dione ring are key sites for chemical modification, primarily through alkylation and acylation reactions. These positions possess nucleophilic character, allowing for the introduction of a wide variety of substituents, which can significantly influence the molecule's physicochemical properties and biological activity.

Alkylation is commonly achieved by treating the quinazoline-2,4(1H,3H)-dione with alkyl halides in the presence of a base. nih.gov The choice of base and solvent system can influence the regioselectivity of the reaction, although N-3 substitution is often favored. For instance, the reaction with ethyl chloroacetate (B1199739) in dimethylformamide (DMF) with potassium carbonate as the base leads to the introduction of an acetoxyethyl group. nih.gov This functionalization serves as a handle for further derivatization, such as hydrazinolysis to form acetohydrazide intermediates. nih.gov Studies have shown that alkylation can be performed on one or both nitrogen atoms, leading to mono- or di-substituted products. nih.gov The use of different bases like cesium carbonate or sodium hydride can also facilitate these transformations. juniperpublishers.com

These N-alkylation strategies are fundamental for creating libraries of compounds with diverse side chains, which is crucial for structure-activity relationship (SAR) studies. The introduction of various alkyl, benzyl (B1604629), or more complex side chains can modulate properties such as solubility, lipophilicity, and interaction with biological targets. juniperpublishers.comnih.gov

Reactant Reagent(s) Product Description
Quinazoline-2,4(1H,3H)-dioneEthyl chloroacetate, K2CO3, DMFN-alkylated derivative with an ester functional group. nih.gov
Quinazolin-4(3H)-oneBenzyl chloride, K2CO3, DMFN-benzylated quinazolinone. juniperpublishers.com
3-(benzyloxy)quinazoline-2,4(1H,3H)-dioneAlkyl halidesN-1 substituted derivatives. nih.gov

Transformations Involving the Carbonyl Groups (C-2, C-4)

The carbonyl groups at the C-2 and C-4 positions are key electrophilic sites that can undergo various transformations, most notably chlorination and thionation. These reactions convert the dione (B5365651) into more reactive intermediates that are pivotal for further diversification of the quinazoline (B50416) scaffold.

Chlorination: Treatment of quinazoline-2,4(1H,3H)-diones with chlorinating agents like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) or an organic base, replaces the carbonyl oxygen atoms with chlorine atoms to yield 2,4-dichloroquinazolines. plos.orgresearchgate.net This transformation is a cornerstone in quinazoline chemistry, as the resulting chloro-derivatives are highly susceptible to nucleophilic substitution. The chlorine atoms can be sequentially or simultaneously replaced by various nucleophiles such as amines, alcohols, and thiols, providing access to a vast range of 2,4-disubstituted quinazoline derivatives. The reaction is typically performed by heating the quinazolinone in excess POCl₃. researchgate.net Alternative methods using thionyl chloride (SOCl₂) in combination with catalysts like DMF or bis(trichloromethyl)carbonate (BTC) have also been developed as phosphorus-free options. sci-hub.se

Thionation: The conversion of one or both carbonyl groups to thiocarbonyls is another important transformation. This is typically accomplished using thionating agents such as phosphorus pentasulfide (P₂S₅) or, more commonly, Lawesson's Reagent (LR). mdpi.com Lawesson's Reagent is often preferred due to its higher reactivity and milder reaction conditions compared to P₂S₅. mdpi.com The reaction involves heating the quinazoline-2,4(1H,3H)-dione with LR in a high-boiling solvent like toluene (B28343) or xylene. mdpi.comresearchgate.net The resulting thiones and dithiones are valuable intermediates for synthesizing sulfur-containing heterocyclic systems and for modifying the electronic properties and metal-chelating abilities of the parent molecule.

Transformation Typical Reagent(s) Product Significance
ChlorinationPOCl₃, PCl₅2,4-DichloroquinazolineKey intermediate for nucleophilic substitution reactions. plos.orgresearchgate.net
ChlorinationSOCl₂, BTC, DMAP2,4-DichloroquinazolinePhosphorus-free alternative for chlorination. sci-hub.se
ThionationLawesson's Reagent (LR)Quinazoline-2,4(1H,3H)-dithioneIntermediate for sulfur-containing heterocycles. mdpi.comresearchgate.net
ThionationPhosphorus Pentasulfide (P₂S₅)Quinazoline-2,4(1H,3H)-dithioneTraditional, though often harsher, thionating agent. mdpi.com

Modifications and Derivatization of the Phenyl Substituent

The phenyl ring at the C-5 position, as well as other aryl substituents on the quinazoline core, can be modified to explore structure-activity relationships. While direct electrophilic substitution on the pre-formed 5-phenylquinazoline-2,4(1H,3H)-dione is less common, the introduction of substituted phenyl rings and their subsequent modification is a key strategy.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for introducing substituted aryl or heteroaryl groups onto the quinazoline scaffold. nih.govresearchgate.net This is typically achieved by starting with a halogenated quinazoline-2,4(1H,3H)-dione (e.g., a bromo- or iodo-substituted derivative) and coupling it with a suitable arylboronic acid. For example, key bromo-substituted quinazolinedione intermediates can undergo Suzuki coupling with various arylboronic acids under the catalysis of Pd(PPh₃)₄ to yield C-6, C-7, or C-8 arylated products. nih.gov This methodology allows for the installation of a wide range of functional groups on the phenyl substituent, including electron-donating and electron-withdrawing groups, which can fine-tune the electronic and steric properties of the final molecule.

These coupling reactions provide a convergent and flexible approach to synthesizing libraries of phenyl-substituted quinazolinediones with diverse substitution patterns, which would be difficult to achieve through linear synthesis.

Reaction Type Reactants Catalyst/Reagents Product Description
Suzuki CouplingBromo-substituted quinazolinedione, Arylboronic acidPd(PPh₃)₄, BaseQuinazolinedione with a new aryl substituent on the benzene (B151609) ring. nih.gov
Suzuki Coupling7-Bromo-dihydropyrrolo[2,1-b]quinazolinone, Arylboronic acidPd(OAc)₂, Na₂CO₃Arylated tricyclic quinazolinone derivative. researchgate.net

Ring Annulation and Fusion with Additional Heterocyclic Systems

The quinazoline-2,4(1H,3H)-dione core serves as a versatile platform for the construction of more complex, polycyclic heterocyclic systems. Annulation, or the fusion of new rings onto the existing framework, is a powerful strategy for creating novel chemical entities with unique three-dimensional shapes and biological properties.

One prominent example is the synthesis of thiazolo-fused quinazolinones . mdpi.combohrium.com This can be achieved by starting with an amino-substituted quinazolinone, which is then elaborated to form a thiazole (B1198619) ring. For instance, an aminoquinazolinone can react with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) to form an intermediate that, upon treatment with a base, cyclizes to yield a thiazolo[5,4-g]quinazolinone system. mdpi.com This strategy allows for the creation of both linear and angular fused polycyclic structures.

Similarly, triazolo-fused quinazolines can be synthesized. nih.govmdpi.com A common route involves the cyclocondensation of 2-hydrazinobenzoic acids with N-cyanoimidocarbonates to form a mdpi.combohrium.comnih.govtriazolo[1,5-a]quinazolin-5-one core. nih.gov Another approach involves the reaction of a 4-hydrazinoquinazoline (B1199610) with orthoesters to construct the fused triazole ring, leading to mdpi.combohrium.comnih.govtriazolo[4,3-c]quinazolines. plos.orgmdpi.com These fused systems are of significant interest due to their prevalence in pharmacologically active compounds.

The attachment of various heterocyclic moieties, such as oxadiazoles (B1248032) and triazoles, via linker groups at the N-1 and N-3 positions also represents a form of ring system elaboration, leading to complex hybrid molecules. nih.govnih.gov

Fused Ring System Synthetic Strategy Key Precursor Resulting Heterocycle
ThiazoleReaction with Appel salt followed by intramolecular cyclizationAmino-quinazolinoneThiazolo[5,4-g]quinazolinone mdpi.com
1,2,4-TriazoleCyclocondensation with N-cyanoimidocarbonates2-Hydrazinobenzoic acid mdpi.combohrium.comnih.govTriazolo[1,5-a]quinazolin-5-one nih.gov
1,2,4-TriazoleReaction with orthoesters4-Hydrazinoquinazoline mdpi.combohrium.comnih.govTriazolo[4,3-c]quinazoline mdpi.com
1,3,4-OxadiazoleCyclization of dihydrazide with carbon disulfideN,N'-di(acetohydrazide) quinazolinedioneQuinazolinedione with fused oxadiazole rings via a linker. nih.gov

Oxidation and Reduction Processes of the Quinazoline-2,4(1H,3H)-dione Core

Redox reactions involving the quinazoline-2,4(1H,3H)-dione core or its substituents provide another avenue for chemical modification. These reactions can alter the electronic properties of the aromatic system or introduce new functional groups.

A common and significant transformation is the reduction of a nitro group attached to the benzene portion of the quinazoline ring. Nitro-substituted quinazolinediones, which are often prepared from the corresponding nitro-anthranilic acids, can be readily reduced to the corresponding amino derivatives. This reduction is typically carried out using catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source like ammonium (B1175870) formate (B1220265) or hydrogen gas. nih.gov The resulting amino group is a versatile functional handle that can be used for a variety of subsequent reactions, including diazotization, acylation, and, as mentioned previously, as a precursor for ring annulation to form fused heterocyclic systems. mdpi.com

While the quinazoline-2,4(1H,3H)-dione ring itself is relatively stable to oxidation, strong oxidizing conditions can lead to degradation. However, specific oxidative transformations can be performed on substituents. For example, post-functionalization reactions on fused thiazolo-quinazolinones can include oxidation of sulfur atoms or other susceptible groups. bohrium.com The reduction of the carbonyl groups of the dione core is less common, as it would disrupt the stable cyclic urea (B33335) structure, but selective reductions under specific conditions could potentially lead to quinazolinone or other reduced derivatives.

Reaction Type Substrate Reagent(s) Product Significance
Nitro Group ReductionNitro-substituted quinazolinonePd/C, HCO₂NH₄ (Ammonium formate)Amino-substituted quinazolinoneIntroduction of a versatile amino functional group for further derivatization. nih.gov

Structure Activity Relationship Sar Studies of 5 Phenylquinazoline 2,4 1h,3h Dione Derivatives

Impact of Substituent Type and Position on Biological Activities

The biological activity of 5-phenylquinazoline-2,4(1H,3H)-dione derivatives is highly sensitive to the nature and placement of substituents on both the quinazoline (B50416) and phenyl rings. Modifications at various positions have been shown to modulate activities such as anticancer, antimicrobial, and antiviral effects. nih.govmdpi.comnih.gov

For anticancer activity, particularly as tyrosine kinase inhibitors, specific substitution patterns are critical. In a series of 3-phenylquinazolin-2,4(1H,3H)-diones designed as dual VEGFR-2/c-Met inhibitors, the introduction of a thiourea (B124793) moiety linked to the N-3 phenyl ring was explored. nih.gov The nature of the substituent on the terminal phenyl ring of the thiourea group significantly impacted cytotoxicity against the HCT-116 colorectal cancer cell line. For instance, compound 3c (with a 4-chlorophenyl group) and compound 3e (with a 4-methoxyphenyl (B3050149) group) exhibited the highest cytotoxic activity, with IC₅₀ values of 1.184 µM and 3.403 µM, respectively. nih.gov Compound 3e also showed the most potent enzymatic inhibition against both VEGFR-2 and c-Met. nih.gov Further studies on quinazolinone derivatives have shown that introducing halogens like chlorine or bromine onto the quinazoline ring can enhance antitumor activity. nih.gov

In the context of anti-HCV activity, derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-dione have been investigated. SAR studies revealed that aryl substituents at the C-6 or C-7 position of the quinazoline core are beneficial for improving HCV inhibitory activity. mdpi.comnih.gov Specifically, compound 21t , which features a 7-(4-(trifluoromethyl)phenyl) group, was identified as one of the most potent metal ion chelators with strong anti-HCV activity (EC₅₀ = 2.0 μM). nih.gov This suggests that the electronic properties and size of the substituent at these positions play a key role in target interaction. mdpi.com

As antimicrobial agents, quinazoline-2,4(1H,3H)-dione derivatives have been designed as inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov In one study, compound 13 , which features triazole moieties at both the N-1 and N-3 positions, showed specific and potent activity against Escherichia coli, with an MIC value of 65 mg/mL, equipotent to reference drugs. mdpi.com Another promising compound, 15 , also demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com

For antifungal applications, a series of 1-methyl-3-substituted quinazoline-2,4-dione derivatives were evaluated as chitin (B13524) synthase (CHS) inhibitors. Several compounds, including 5b , 5c , 5e , 5f , 5j , 5k , 5l , and 5o , displayed strong inhibitory potency against CHS. Compound 5c was the most potent in this series, with an IC₅₀ of 0.08 mmol/L, surpassing the positive control, polyoxin (B77205) B. researchgate.net

Table 1: Impact of Substituents on Biological Activities of Quinazoline-2,4(1H,3H)-dione Derivatives
CompoundKey SubstituentsTarget/ActivityObserved Effect (IC₅₀/EC₅₀/MIC)Reference
3cN-3: -(p-phenyl)-NHCSNH-(p-Cl-phenyl)Anticancer (HCT-116)IC₅₀ = 1.184 µM nih.gov
3eN-3: -(p-phenyl)-NHCSNH-(p-OCH₃-phenyl)Anticancer (VEGFR-2/c-Met)IC₅₀ = 83 nM / 48 nM nih.gov
21tN-3: -OH; C-7: -(p-CF₃-phenyl)Anti-HCVEC₅₀ = 2.0 µM nih.gov
13N-1 & N-3: Triazole moietiesAntibacterial (E. coli)MIC = 65 mg/mL mdpi.com
5cN-1: -CH₃; N-3: Varied substituentAntifungal (Chitin Synthase)IC₅₀ = 0.08 mmol/L researchgate.net

Influence of Stereochemistry on Activity Profiles

Stereochemistry is a critical determinant of biological activity, influencing how a molecule interacts with its chiral biological target, such as an enzyme or receptor. nih.gov For many classes of compounds, different stereoisomers can exhibit vastly different potency, efficacy, and pharmacokinetic properties. nih.gov

In the context of quinazoline derivatives and related heterocyclic compounds, stereochemistry plays a significant role when a chiral center is present. While specific studies focusing solely on the stereochemistry of this compound derivatives are not extensively detailed in the provided literature, the principles are broadly applicable. For instance, in studies of nature-inspired 3-Br-Acivicin isomers, which are structurally distinct but illustrate the concept, the biological activity was highly dependent on the stereochemical configuration. The natural (5S, αS) isomers were found to be significantly more potent in inhibiting P. falciparum proliferation compared to their corresponding enantiomers and diastereoisomers. nih.gov This suggests that the specific three-dimensional arrangement of atoms is crucial for recognition and binding to the putative biological transporters or targets. nih.gov

This principle underscores the importance of controlling stereochemistry during the synthesis and evaluation of any this compound derivatives that contain stereocenters. The spatial orientation of the phenyl group at position 5, or any chiral substituents attached elsewhere on the scaffold, would be expected to profoundly affect the molecule's fit within a binding pocket, thereby dictating its biological activity profile.

Identification of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, several key pharmacophoric elements have been identified that are crucial for their diverse biological activities.

For dual VEGFR-2/c-Met tyrosine kinase inhibitors based on this scaffold, four essential pharmacophoric features have been proposed: nih.gov

Nitrogenous Heterocycle : The planar quinazoline-2,4(1H,3H)-dione ring system serves as the core scaffold, often designed to occupy the adenine (B156593) pocket of tyrosine kinases. nih.gov

Linker : A linker moiety, such as a phenyl-thiourea group, connects the core to a hydrogen-bonding domain.

Hydrogen Bonding (HB) Domain : The α-oxo group within the quinazoline-dione ring is critical for forming hydrogen bonds with amino acid residues in the hinge region of the kinase, such as Met1160 in c-Met TK. nih.gov

Hydrophobic Moiety : A terminal hydrophobic group, typically a substituted phenyl or heteroaryl ring, is designed to occupy an allosteric or hydrophobic pocket of the target enzyme. nih.gov

In the case of anti-HCV agents, the 3-hydroxyquinazoline-2,4(1H,3H)-dione core itself functions as a key pharmacophoric element, acting as a metal ion chelator. nih.gov This structure is believed to interact with essential metal ions (like Mg²⁺) in the catalytic center of viral enzymes such as the NS5B polymerase, thereby inhibiting their function. nih.gov

Bioisosteric Modifications and Their Effects on Target Interaction

Bioisosterism, the strategy of replacing a functional group within a lead compound with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing drug candidates. patsnap.comuniroma1.it This approach is used to enhance potency, improve pharmacokinetic profiles, and reduce toxicity. patsnap.com

In the development of quinazoline-2,4(1H,3H)-dione derivatives, bioisosteric modifications have been successfully applied. One notable example is the use of an N-acyl(thio)urea moiety to act as a bioisostere for a dicarboxamide structure, which is a common feature in many kinase inhibitors. nih.gov This replacement can maintain or improve the hydrogen bonding interactions with the target enzyme while potentially altering properties like solubility and metabolic stability.

The concept has also been applied more broadly to the quinazoline scaffold itself. In one study, quinazoline derivatives were designed as bioisosteres of a middle phenyl ring-amide-bond from a previous series of inhibitors, resulting in compounds with potent activity against FLT3 kinase. researchgate.net The introduction of a sulfur atom as a bioisosteric replacement for other atoms can create new interactions that stabilize the ligand-target complex, modify lipophilicity, and consequently alter pharmacokinetic parameters. nih.gov For example, replacing an ester group with a less reactive amide can reduce hydrolysis and associated toxicity. patsnap.com Similarly, the replacement of a carboxylic acid with a tetrazole group is a classic bioisosteric modification used to improve oral bioavailability. patsnap.com These principles are widely applied in the rational design of novel this compound analogs.

Exploration of Lipophilicity and Electronic Effects on Biological Efficacy

The lipophilicity and electronic properties of a molecule are fundamental physicochemical parameters that govern its biological efficacy. They influence a drug's ability to cross biological membranes, its binding affinity to the target protein, and its metabolic stability.

Lipophilicity: This property, often quantified as the logarithm of the partition coefficient (LogP), plays a dual role. Optimal lipophilicity is required for a compound to traverse cell membranes to reach its intracellular target. However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding. In the design of quinazoline derivatives, balancing lipophilicity is key. For instance, the substitution of the aniline (B41778) moiety in certain 2,3-dihydro- nih.govresearchgate.net-dioxino-[2,3-f]-quinazoline derivatives with small, hydrophobic substituents (F < Br < Cl) was found to increase activity, highlighting the importance of this parameter. mdpi.com

Electronic Effects: The electronic nature of substituents (whether they are electron-donating or electron-withdrawing) can significantly alter the reactivity and binding interactions of the core scaffold. Electron distribution affects pKa, hydrogen bonding capability, and potential for π-π stacking or cation-π interactions. mdpi.com For example, in a series of 3-substituted phenyl quinazolinone derivatives, the presence of electronegative groups on the phenyl moiety was found to be favorable for anticancer activity, with the potency order being F > Cl. nih.gov This suggests that an electron-withdrawing effect on the phenyl ring enhances the desired biological activity. Conversely, in other series, the introduction of electron-donating groups like methoxy (B1213986) has been shown to be beneficial. nih.gov This indicates that the optimal electronic properties are highly dependent on the specific biological target and the binding mode of the inhibitor.

Table 2: Influence of Physicochemical Properties on Activity
PropertyModification ExampleObserved Effect on ActivityReference
LipophilicitySubstitution with small, hydrophobic groups (F, Cl, Br)Increased inhibitory activity mdpi.com
Electronic EffectsIntroduction of electronegative groups (F, Cl) on phenyl ringFavorable for anticancer activity (F > Cl) nih.gov
Electronic EffectsAryl groups at C-7 of quinazoline coreBeneficial for anti-HCV activity, possibly due to cation-π interactions mdpi.com

Mechanistic Investigations of Biological Activities of 5 Phenylquinazoline 2,4 1h,3h Dione Derivatives

The 5-phenylquinazoline-2,4(1H,3H)-dione scaffold has emerged as a versatile pharmacophore, demonstrating a wide array of biological activities. Researchers have delved into the mechanistic underpinnings of these activities, revealing interactions with various enzymes crucial to pathological processes. This article explores the enzyme inhibition mechanisms of derivatives based on this chemical entity.

DNA Gyrase and DNA Topoisomerase IV Inhibition

Derivatives of quinazoline-2,4(1H,3H)-dione have been investigated as potential antibacterial agents through the inhibition of DNA gyrase and DNA topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antimicrobial drugs. The mechanism of action for quinolone drugs, which these derivatives aim to mimic, involves the stabilization of a covalent enzyme-DNA complex, leading to the accumulation of double-strand breaks in the bacterial chromosome and ultimately cell death. nih.govresearchgate.net

The core concept is to design these quinazoline-dione compounds as fluoroquinolone-like inhibitors. nih.gov The key event in the action of such inhibitors is the reversible trapping of the enzyme-DNA complexes. nih.gov This initial complex formation leads to a rapid and reversible halt in DNA synthesis and cessation of bacterial growth. At higher concentrations, this inhibition progresses to cell death as double-strand DNA breaks are released from the trapped enzyme complexes. nih.govresearchgate.net While the broad class of quinazoline-2,4(1H,3H)-diones is explored for this purpose, specific mechanistic studies detailing the binding mode of 5-phenyl substituted derivatives are a subject of ongoing research.

α-Amylase and α-Glucosidase Inhibition

In the context of metabolic disorders such as type 2 diabetes, the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key therapeutic strategy. rjptonline.org These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. rjptonline.orgnih.gov By inhibiting these enzymes, the rate of glucose absorption is reduced, thereby lowering postprandial blood glucose levels. rjptonline.org

Several quinazolinone derivatives have shown potent inhibitory activity against both α-amylase and α-glucosidase. rjptonline.orgscilit.com For instance, studies on various quinazolin-4(3H)-one derivatives have demonstrated significant α-glucosidase inhibition, with some compounds exhibiting potency many times that of the standard drug, acarbose. nih.gov Kinetic studies have revealed that these compounds can act as competitive or non-competitive inhibitors. nih.govresearchgate.net For example, 2-(4-chlorophenyl)-quinazolin-4(3H)-one was identified as a potent, reversible, and non-competitive inhibitor of α-glucosidase. researchgate.net The inhibitory mechanism involves the formation of an inhibitor-enzyme complex, which can be driven by hydrogen bonds and hydrophobic forces. researchgate.net

Interactive Table: α-Glucosidase Inhibitory Activity of Selected Quinazolinone Derivatives

Compound Type of Inhibition IC50 (µM) Reference
2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) Non-competitive 12.5 researchgate.net
2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) Non-competitive 15.6 researchgate.net
Quinazolin-4(3H)-one derivative 7b Competitive 14.4 nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair, genomic stability, and programmed cell death. PARP inhibitors have garnered significant attention as anti-cancer agents, particularly for tumors with deficiencies in other DNA repair pathways. The quinazoline-2,4(1H,3H)-dione scaffold has proven to be a promising foundation for the development of potent and selective PARP inhibitors. nih.govresearchgate.net

Research has led to the discovery of novel quinazoline-2,4(1H,3H)-dione derivatives with high potency, some showing selectivity for specific PARP isoforms. nih.gov For example, compound 11a from one study was identified as a highly potent and selective PARP-2 inhibitor. nih.govresearchgate.net In another study, derivatives bearing a 3-amino pyrrolidine (B122466) moiety were synthesized and found to be potent PARP-1/2 inhibitors, with IC50 values in the nanomolar and sub-nanomolar range. rsc.orgresearchgate.net The co-crystal structure of one such compound (11 ) complexed with PARP-1 revealed a unique binding mode, providing a structural basis for its inhibitory activity. rsc.org

Interactive Table: PARP Inhibitory Activity of Selected Quinazoline-2,4(1H,3H)-dione Derivatives

Compound Target IC50 (nM) Selectivity (PARP-1/PARP-2) Reference
11a PARP-1 467 40.6 nih.govresearchgate.net
11a PARP-2 11.5 40.6 nih.govresearchgate.net
Compound 10 PARP-1 < 10 (approx.) Moderate selectivity for PARP-1 rsc.orgresearchgate.net

| Compound 11 | PARP-1 | < 10 (approx.) | Moderate selectivity for PARP-1 | rsc.orgresearchgate.net |

Tyrosine Kinase Inhibition (e.g., VEGFR-2, c-Met TK)

Tyrosine kinases (TKs) are critical components of signaling pathways that regulate cell proliferation, differentiation, migration, and angiogenesis. Dysregulation of TKs, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met, is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.govresearchgate.net The dual inhibition of VEGFR-2 and c-Met is a promising strategy to overcome drug resistance and effectively suppress tumor growth and angiogenesis. nih.govnih.gov

Derivatives of 3-substituted and 3-phenyl-quinazoline-2,4(1H,3H)-dione have been designed and synthesized as potent dual inhibitors of VEGFR-2 and c-Met tyrosine kinases. nih.govnih.gov Several compounds have demonstrated inhibitory activity in the nanomolar range. nih.govsemanticscholar.org Docking studies have elucidated the binding mechanisms, showing that these compounds can form crucial hydrogen bonds with key amino acid residues in the active sites of the kinases, such as Asp1046 in VEGFR-2 and Met1160 or Asp1222 in c-Met. nih.govsemanticscholar.org

Interactive Table: Tyrosine Kinase Inhibitory Activity of Selected Quinazoline-2,4(1H,3H)-dione Derivatives

Compound Target IC50 (µM) Reference
2c c-Met 0.084 nih.govsemanticscholar.org
2c VEGFR-2 0.052 nih.gov
4b c-Met 0.063 nih.govsemanticscholar.org
4b VEGFR-2 0.035 nih.gov
4e c-Met 0.071 nih.gov
4e VEGFR-2 0.065 nih.gov
3c c-Met 0.074 nih.gov
3e c-Met 0.048 nih.gov
3d VEGFR-2 0.051 nih.gov
3e VEGFR-2 0.083 nih.gov
Cabozantinib (Control) c-Met 0.052 nih.gov

NS5B Polymerase Inhibition

The hepatitis C virus (HCV) NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome. nih.govpatsnap.com Its critical role in the viral life cycle and the absence of a human counterpart make it an attractive target for the development of direct-acting antiviral agents. semanticscholar.org NS5B inhibitors can be broadly categorized as nucleoside inhibitors that act as chain terminators or non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme, inducing conformational changes that render it inactive. patsnap.comwikipedia.org

Derivatives of the quinazolinone scaffold have been explored as NS5B inhibitors. semanticscholar.org For example, 3-hydroxyquinazoline-2,4(1H,3H)-diones have been designed as metal ion chelators. nih.gov The active site of NS5B contains two magnesium ions (Mg2+) that are crucial for its catalytic activity. These compounds are thought to act as pyrophosphate mimetics, chelating these essential metal ions and thereby blocking viral RNA replication. nih.gov Thermal shift assays and UV-Vis spectrophotometry have provided evidence for the direct binding of these compounds to the NS5B protein and their interaction with Mg2+. nih.gov

Cholinesterase and Phosphodiesterase (PDE) Inhibition

The quinazoline-2,4(1H,3H)-dione structure has been identified as a scaffold for inhibitors of phosphodiesterases (PDEs). nih.gov PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signal transduction pathways. frontiersin.org Inhibition of specific PDE isoforms can have therapeutic effects in a range of conditions, including inflammatory diseases and erectile dysfunction. frontiersin.orgnih.gov

Specifically, derivatives of 2-phenylquinazolin-4(3H)-one have been developed as potent and selective inhibitors of PDE5. nih.govmpu.edu.mo The goal of such research is often to achieve high selectivity against other PDE isozymes, like PDE6, to minimize side effects. nih.gov Furthermore, various quinazoline (B50416) derivatives have been evaluated for their inhibitory activity against PDE7, an enzyme implicated in inflammatory processes. frontiersin.orgresearchgate.net The mechanism involves the compound binding to the active site of the PDE, preventing the breakdown of cyclic nucleotides and thus modulating downstream signaling pathways. While the broader class of quinazolines has been noted for cholinesterase inhibitory activity, specific mechanistic studies on this compound derivatives in this context are less detailed in the available literature. nih.gov

Molecular Target Identification and Validation

Derivatives of quinazoline-2,4(1H,3H)-dione have been the subject of extensive research to identify their specific molecular targets, revealing a range of proteins and enzymes involved in various cellular processes. A significant area of investigation has been their potential as anticancer agents, with studies identifying dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met tyrosine kinases (TKs). nih.gov The design of these compounds often incorporates a quinazolin-2,4(1H,3H)-dione ring to occupy the adenine (B156593) pocket of these kinases. nih.gov

Another critical target for these derivatives is the Poly (ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP-1 and PARP-2, which are crucial for DNA repair in cancer cells. nih.govrsc.orgdrugbank.com Novel quinazoline-2,4(1H,3H)-dione derivatives have been designed as potent PARP-1/2 inhibitors. nih.govrsc.orgdrugbank.com For instance, compounds have been developed with high enzymatic potency and selectivity for PARP-1 over PARP-2. nih.gov One such derivative demonstrated an IC50 value of 0.51 nM for PARP-1 and 23.11 nM for PARP-2. nih.gov The interaction of these inhibitors with their target has been confirmed through co-crystal structures, revealing unique binding modes within the PARP-1 active site. nih.govrsc.org

In the context of antimicrobial activity, quinazoline-2,4(1H,3H)-dione derivatives have been investigated as inhibitors of bacterial gyrase and DNA topoisomerase IV, likening their mechanism to that of fluoroquinolones. nih.gov Furthermore, the cytoskeletal protein tubulin has been identified as a target. Certain 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have been shown to inhibit tubulin polymerization, a mechanism that is well-established for several anticancer drugs. umich.edursc.org Molecular modeling studies have suggested that these compounds may bind to the colchicine (B1669291) binding site on tubulin. rsc.org

Some derivatives have also been designed as metal ion chelators, with potential antiviral activities. mdpi.com For example, 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives have been synthesized to chelate metal ions, which may be a mechanism for their observed anti-HCV activities. mdpi.com

Table 1: Molecular Targets of Quinazoline-2,4(1H,3H)-dione Derivatives

Derivative Class Molecular Target(s) Therapeutic Area
3-Phenylquinazoline-2,4(1H,3H)-diones VEGFR-2, c-Met TKs Anticancer
Quinazoline-2,4(1H,3H)-diones with piperizine PARP-1, PARP-2 Anticancer
Quinazoline-2,4(1H,3H)-diones Bacterial Gyrase, DNA Topoisomerase IV Antimicrobial
2,3-Dihydroquinazolin-4(1H)-ones Tubulin Anticancer
3-Hydroxyquinazoline-2,4(1H,3H)-diones Metal Ions (e.g., Mg2+) Antiviral (HCV)

**5.3. Cellular Pathway Modulation

Quinazoline derivatives have been shown to exert their antiproliferative effects by modulating the cell cycle. Several studies have demonstrated that these compounds can induce cell cycle arrest at different phases, thereby preventing cancer cell proliferation. For instance, a novel quinazolinone derivative was reported to induce a sub-G1 peak in THP-1 leukemia cells, which is indicative of apoptotic cells. nih.gov

Other studies have shown that quinazoline derivatives can cause cell cycle arrest in the G2/M phase. rsc.orgresearchgate.netmdpi.com This effect is often associated with the disruption of microtubule dynamics. rsc.org For example, compounds that inhibit tubulin polymerization can lead to a block in mitosis and an accumulation of cells in the G2/M phase. rsc.org The induction of G2/M arrest has been observed in various cancer cell lines treated with 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones. rsc.org

Furthermore, some fangchinoline (B191232) derivatives, which contain a quinazoline-like core structure, have been found to induce G0/G1 cell cycle arrest in human leukemia cells. nih.gov This arrest was associated with the suppression of the PI3K/AKT and MAPK signaling pathways. nih.gov

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate malignant cells. Derivatives of quinazoline have been shown to trigger apoptosis through both the extrinsic and intrinsic pathways.

The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism for quinazoline derivatives. This pathway is characterized by changes in the mitochondrial membrane potential (MMP), the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspases. nih.govnih.gov One study on a novel quinazolinone derivative, DQQ, in MOLT-4 leukemia cells demonstrated the upregulation of Bax and downregulation of Bcl-2, leading to the release of cytochrome c. nih.gov This, in turn, activated caspase-9 and the executioner caspase-3, culminating in the cleavage of poly (ADP-ribose) polymerase (PARP). nih.govnih.gov The involvement of caspases in the apoptotic process was further confirmed by the use of caspase inhibitors, which were able to block the apoptotic effects. nih.gov

Evidence for the involvement of the extrinsic pathway has also been reported. The same study on DQQ also showed an induction of caspase-8, a key initiator caspase in the extrinsic pathway. nih.gov This suggests that this particular derivative can activate both major apoptotic pathways. nih.gov The extrinsic pathway is typically initiated by the binding of death ligands to their corresponding receptors on the cell surface. mdpi.com

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape. The disruption of microtubule dynamics is a validated strategy in cancer therapy. Certain quinazoline derivatives have been identified as inhibitors of tubulin polymerization, thereby disrupting microtubule function. umich.edursc.org

Studies on 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have demonstrated their ability to inhibit microtubule formation. rsc.org This inhibitory effect on tubulin polymerization leads to alterations in the microtubule network within cancer cells. umich.edu Indirect immunofluorescence assays have visually confirmed these alterations in the microtubule network of treated cells. umich.edu The disruption of microtubule dynamics ultimately leads to cell cycle arrest in the G2/M phase and the induction of apoptosis. rsc.org Molecular docking studies have suggested that these compounds may exert their effect by binding to the colchicine-binding site on β-tubulin. rsc.org

Antioxidant Mechanisms and Free Radical Scavenging

The free radical scavenging activity of these derivatives has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and nitric oxide (NO) radical scavenging assays. mdpi.comresearchgate.netorientjchem.org In these assays, the ability of the compounds to donate a hydrogen atom or an electron to neutralize the free radicals is measured. researchgate.net

Structure-activity relationship studies have revealed that the position and number of hydroxyl groups on the phenyl ring significantly influence the antioxidant activity. nih.govmdpi.com For instance, dihydroxy-substituted quinazolinones, particularly those with hydroxyl groups in the ortho or para positions, have shown potent radical scavenging activity, in some cases exceeding that of standard antioxidants like ascorbic acid and Trolox. researchgate.netnih.gov

Table 2: Free Radical Scavenging Activity of Selected Quinazolinone Derivatives

Assay Most Active Compounds Key Structural Features Reference
ABTS Radical Scavenging 5h, 5k, 5l Ortho diphenolic derivatives mdpi.comresearchgate.net
DPPH Radical Scavenging 21e, 21g, 21h Dihydroxy-substituted quinazolinones nih.gov
NO Radical Scavenging 5h, 5j Ortho diphenolic derivatives mdpi.com

In addition to direct radical scavenging, some quinazolinone derivatives with two hydroxyl groups in the ortho position have exhibited metal-chelating properties. nih.govmdpi.com By chelating transition metal ions, these compounds can prevent the generation of highly reactive hydroxyl radicals through the Fenton reaction.

Theoretical and Computational Chemistry Studies on 5 Phenylquinazoline 2,4 1h,3h Dione

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its protein target at the atomic level. For quinazoline-2,4(1H,3H)-dione derivatives, docking studies have been instrumental in elucidating their binding modes and affinities with various biological targets, thereby explaining their therapeutic potential.

Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been investigated as inhibitors for a wide range of protein targets. For instance, docking studies have been performed to assess their binding patterns within the active sites of enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met Tyrosine Kinase (c-Met-TK), Epidermal Growth Factor Receptor (EGFR), and the main protease (Mpro) of SARS-CoV-2. nih.govnih.govnih.govekb.eg

In a study focusing on dual VEGFR-2/c-Met inhibitors, docking simulations revealed that the α-oxo moiety in the quinazoline (B50416) ring of 3-phenylquinazolin-2,4(1H,3H)-dione derivatives forms a crucial hydrogen bond with the Met1160 residue in the adenine (B156593) region of the c-Met kinase. nih.gov Similarly, for 1-benzylquinazoline-2,4(1H,3H)-dione derivatives, molecular docking was used to understand their binding affinity toward the VEGFR-2 active site, correlating computational results with in vitro inhibitory activity. nih.gov Other studies have explored these compounds as potential inhibitors for enzymes relevant to diabetes, such as α-amylase and α-glucosidase, and for neurodegenerative diseases by targeting acetylcholinesterase. researchgate.netnih.gov

The binding affinities and interaction patterns identified through these simulations are critical for structure-based drug design, allowing for the optimization of lead compounds to enhance their potency and selectivity.

Target ProteinKey Interacting Residues (Example)Binding Affinity Range (Example)Reference
c-Met Tyrosine KinaseMet1160- nih.gov
COVID-19 Main Protease (Mpro)--7.9 to -9.6 kcal/mol ekb.eg
VEGFR-2-- nih.gov
Leishmania Pyridoxal Kinase--8.07 to -9.84 kcal/mol mdpi.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a versatile tool in studying quinazoline-2,4(1H,3H)-dione derivatives, providing deep insights into their electronic properties, reaction mechanisms, and spectroscopic signatures.

DFT calculations are frequently employed to analyze the electronic properties of molecules, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO provides information about the molecule's stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For quinazoline derivatives, DFT studies have been used to calculate HOMO-LUMO energies, which helps to confirm that charge transfer occurs within the molecule. researchgate.netresearchgate.net Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netnih.gov These analyses are fundamental to understanding the intrinsic electronic characteristics that govern the molecule's interactions and behavior.

Computational MethodProperty InvestigatedSignificanceReferences
DFT/B3LYPHOMO-LUMO EnergiesDetermines electronic transitions and chemical reactivity researchgate.netresearchgate.netnih.gov
DFTMolecular Electrostatic Potential (MEP)Predicts reactive sites for electrophilic and nucleophilic attack researchgate.netnih.gov
DFTEnergy GapIndicates molecular stability and reactivity nih.govresearchgate.net

DFT calculations are also a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby gaining a detailed understanding of the reaction pathway. For N3-substituted quinazoline-2,4(1H,3H)-diones, DFT has been used to investigate the mechanistic route of their catalytic formation. rsc.org Such studies are vital for optimizing synthetic procedures, improving yields, and designing more efficient catalysts. The theory has also been applied to understand conformational properties, such as the rotational barrier around the N-N bond in N-aminoquinazolin-4(3H)-one derivatives. researchgate.net

Computational spectroscopy using DFT allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm molecular structures. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra for quinazoline derivatives have shown good agreement with experimental findings. researchgate.netnih.gov

Time-dependent DFT (TD-DFT) is specifically used to predict electronic absorption spectra (UV-Vis) by calculating the electronic transitions between different states. nih.govrsc.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. nih.gov These predictive capabilities are invaluable for structural elucidation and for understanding the photophysical properties of new compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing predictive models, QSAR can guide the design of new molecules with enhanced activity.

For quinazolinone derivatives, three-dimensional QSAR (3D-QSAR) models have been developed using techniques like Comparative Molecular Field Analysis (CoMFA). rsc.org These models have been successfully applied to direct the structural modification of quinazolinone-based compounds to improve their antitumor activities. rsc.org QSAR studies have also been employed to identify key structural features of quinazoline derivatives that are crucial for their inhibitory activity against targets such as acetylcholinesterase and to guide the design of novel inhibitors. nih.gov A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. rsc.orgajsp.net

In Silico ADMET Profiling for Research Compound Prioritization

Before a compound can be considered a viable drug candidate, it must possess an acceptable profile for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Predicting these pharmacokinetic and toxicological properties early in the drug discovery pipeline is crucial to avoid late-stage failures. In silico ADMET profiling uses computational models to estimate these properties based on the molecule's structure.

For derivatives of 3-phenylquinazolin-2,4(1H,3H)-dione and related structures, in silico tools like SwissADME have been used to predict their physicochemical and pharmacokinetic properties. nih.govresearchgate.net These predictions help assess the "drug-likeness" of the compounds, often based on rules such as Lipinski's rule of five. ekb.eg The calculated ADMET profiles for novel quinazoline derivatives have shown promising characteristics, suggesting good potential for oral absorption and favorable metabolic stability. nih.govnih.gov This computational screening allows researchers to prioritize compounds that not only have high potency but also possess favorable ADMET properties, increasing the likelihood of their success in further development. researchgate.net

Molecular Dynamics Simulations of Compound-Target Complexes

Following initial computational screening through molecular docking, molecular dynamics (MD) simulations serve as a powerful tool to elucidate the dynamic behavior and confirm the stability of the ligand-protein complex over time. For derivatives of the quinazoline-2,4(1H,3H)-dione scaffold, MD simulations have been instrumental in validating docking predictions and providing deeper insights into the binding modes and interaction stability with various biological targets.

In silico studies of novel N-(2-(4-oxo-2-phenyl quinazoline-3(4H)-yl) derivatives have utilized MD simulations to reaffirm the stability of the ligand-receptor complexes. The analyses of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from these simulations indicated only slight structural deviations throughout a 25-nanosecond simulation. This suggests that the ligands remain strongly and stably bound within the active site of the Epidermal Growth Factor Receptor (EGFR). dergipark.org.tr The interactions with key residues within the EGFR active site were observed to be consistent throughout the simulation, further supporting the potential of these compounds as stable anti-proliferative agents. dergipark.org.tr

Similarly, MD simulations have been employed to study the complexes of other quinazoline derivatives with their respective targets. For instance, simulations of quinazolin-4(3H)-one–thiazolidine-2,4-dione hybrids with α-glycosidase and aldose reductase confirmed stable binding within the active sites of these enzymes. researchgate.net These simulations highlighted key interactions, such as hydrogen bonds and π–π stacking, that contribute to the inhibitory potency of the compounds. researchgate.net

In another study focusing on 2,3-dihydroquinazolin-4(1H)-one derivatives as potential anti-leishmanial agents, 100-nanosecond MD simulations were conducted on ligand-protein complexes with key Leishmanial proteins like Pyridoxal Kinase and Trypanothione Reductase. mdpi.com These simulations were crucial in further evaluating the stability of the docked complexes. mdpi.com

While these studies demonstrate the utility of molecular dynamics simulations in understanding the behavior of quinazoline-based compounds in complex with their biological targets, specific MD simulation data for the parent compound, 5-phenylquinazoline-2,4(1H,3H)-dione, is not extensively detailed in the available literature. The findings from related derivatives, however, underscore the importance of this computational approach in drug design and development, providing a dynamic picture of the molecular interactions that govern ligand binding and efficacy.

Compound ClassTarget ProteinSimulation DurationKey Findings
N-(2-(4-oxo-2-phenyl quinazoline-3(4H)-yl) derivativesEpidermal Growth Factor Receptor (EGFR)25 nsSlight structural deviations (RMSD/RMSF), indicating stable binding within the active site. dergipark.org.tr
Quinazolin-4(3H)-one–thiazolidine-2,4-dione hybridsα-Glycosidase and Aldose ReductaseNot SpecifiedConfirmed stable binding in the active sites, highlighting key hydrogen bonds and π–π stacking interactions. researchgate.net
2,3-Dihydroquinazolin-4(1H)-one derivativesPyridoxal Kinase and Trypanothione Reductase (Leishmania)100 nsAssessed the stability of the ligand-protein complexes. mdpi.com

Advanced Analytical and Spectroscopic Characterization in Research of 5 Phenylquinazoline 2,4 1h,3h Dione Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 5-phenylquinazoline-2,4(1H,3H)-dione derivatives in solution. ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each proton and carbon atom, respectively, allowing for the verification of the core structure and the position of various substituents.

¹H NMR Spectroscopy: The proton NMR spectra of quinazolinone derivatives are characterized by distinct signals for the aromatic protons on both the quinazoline (B50416) and phenyl rings, as well as the N-H protons of the dione (B5365651) moiety. semanticscholar.org For instance, the N-H proton of a 2-phenylquinazolin-4(3H)-one typically appears as a singlet at a downfield chemical shift, around 8.1 ppm. semanticscholar.org Aromatic protons resonate in the range of 7.26–8.33 ppm. semanticscholar.org In derivatives of 5-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolin-1(2H)-one, the N-H proton can be observed as a singlet even further downfield, at approximately 9.82 ppm. ualberta.ca Specific substitutions on the rings lead to predictable changes in chemical shifts and coupling patterns, which are essential for confirming regiochemistry.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbons (C=O) of the dione ring are particularly characteristic, appearing at low field positions, typically between 150 and 165 ppm. nih.govekb.eg Carbons within the aromatic rings display signals in the approximate range of 110-150 ppm. ualberta.caekb.eg

2D-NMR Techniques: For complex derivatives, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. umich.edu These techniques establish correlations between protons and carbons, enabling unambiguous assignment of all signals and confirmation of the connectivity within the molecule. umich.edu

¹H and ¹³C NMR Spectral Data for Selected Quinazolinone Derivatives

Compound StructureTechniqueObserved Chemical Shifts (δ, ppm)Reference
2-phenylquinazolin-4(3H)-one¹H NMR~8.1 (s, 1H, NH), 7.26–8.33 (m, 9H, Ar-H) semanticscholar.org
2-phenylquinazolin-4(3H)-one¹³C NMR120.9, 122.4, 126.1(2), 127.4, 128.7, 128.8, 128.9(2), 130.2, 133.5, 151.3, 159.0 (C=N), 161.0 (C=O) semanticscholar.org
5-Phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolin-1(2H)-one¹H NMR9.82 (s, 1H, N-H), 7.01-8.46 (m, 9H, Ar-H), 4.35 (t, 1H, CH), 3.20 (m, 2H, CH₂) ualberta.ca
5-Phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolin-1(2H)-one¹³C NMR29.60, 42.38, 114.42, 117.40, 126.09, 127.46, 127.74, 128.49, 128.89, 129.02, 132.71, 140.83, 143.71, 153.13 ualberta.ca
1,3-Bis-substituted quinazoline-2,4(1H,3H)-dione derivative¹³C NMR14.42, 36.19, 38.65, 114.75, 115.11, 123.95, 128.39, 136.10, 139.44, 149.91, 160.60, 162.99, 163.33, 164.83, 165.39 nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is a critical tool for confirming the elemental composition of novel this compound derivatives. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer provide highly accurate mass measurements of the molecular ion, typically with an error of less than 5 ppm. rsc.org This precision allows for the confident determination of the molecular formula, a fundamental step in characterization. umich.edursc.org For example, the calculated m/z for a [C₁₄H₉N₃O₃+Na]⁺ ion was found to be 290.0536, matching the experimentally observed value. rsc.org

In addition to accurate mass, mass spectrometry provides structural information through fragmentation analysis. Under techniques like Electron Impact (EI), molecules break apart in a reproducible manner. nih.gov Analyzing the resulting fragmentation pattern helps to piece together the structure of the parent molecule and confirm the identity of its core and substituent groups.

Examples of Mass Spectrometry Data for Quinazolinone Derivatives

Compound TypeIonizationCalculated m/zFound m/zReference
2-(3-nitrophenyl)quinazolin-4(3H)-oneHRMS (ESI-TOF)290.0536 [M+Na]⁺290.0536 [M+Na]⁺ rsc.org
1,3-disubstituted quinazoline-2,4(1H,3H)-dioneMS (EI)576.14576.99 [M+1]⁺ nih.gov
5-(4-Chlorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolin-1(2H)-oneMS297 (for C₁₆H₁₂ClN₃O)298 [M+1]⁺ ualberta.ca

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. nih.gov For this compound derivatives, the IR spectrum provides clear evidence for the key structural features. The most prominent bands are typically those corresponding to the carbonyl (C=O) and amine (N-H) stretching vibrations. semanticscholar.orgnih.gov The two carbonyl groups of the dione ring give rise to strong absorption bands in the region of 1650-1720 cm⁻¹. nih.gov The N-H stretching vibration appears as a distinct band, often in the 3175-3350 cm⁻¹ range. semanticscholar.orgrsc.org Other characteristic absorptions include those for aromatic C=C and C=N bonds. semanticscholar.orgekb.eg

Characteristic IR Absorption Frequencies for Quinazolinone Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-HStretching3175 - 3350 semanticscholar.orgrsc.org
C-H (aromatic)Stretching~3060 - 3071 semanticscholar.orgnih.gov
C=O (dione)Stretching1654 - 1718 semanticscholar.orgnih.gov
C=NStretching~1582 - 1627 semanticscholar.orgekb.eg
C=C (aromatic)Stretching~1597 - 1644 semanticscholar.orgekb.eg

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molecular Interactions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound derivatives. The spectra typically show absorption bands corresponding to π–π* and n–π* transitions. nih.gov The intense bands observed in the 210–285 nm range are generally assigned to π–π* transitions within the aromatic system. nih.gov Weaker bands, often appearing as shoulders at longer wavelengths (285–320 nm), can be attributed to n–π* transitions involving the non-bonding electrons of the carbonyl oxygen atoms. nih.gov

This technique is also a powerful tool for studying how these molecules interact with biological targets. For example, changes in the UV-Vis absorption spectrum upon the addition of calf thymus DNA (ctDNA) can indicate binding interactions, providing insights into the potential mechanism of action for anticancer agents. researchgate.net Similarly, UV-Vis spectrophotometry has been used to investigate the chelation of metal ions, such as Mg²⁺, by 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives, which is relevant for their activity as enzyme inhibitors. nih.govmdpi.com

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation and Co-crystal Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unequivocal proof of the molecular constitution, configuration, and conformation by mapping the exact positions of atoms in the crystal lattice. mdpi.commdpi.com It is invaluable for confirming the regiochemistry of substitution and resolving any structural ambiguities that may persist after analysis by other spectroscopic methods.

Furthermore, X-ray crystallography is crucial for understanding intermolecular interactions and binding modes. By obtaining a co-crystal structure of a quinazolinone derivative complexed with its biological target, such as an enzyme, researchers can gain detailed insights into the specific interactions driving its activity. rsc.orgnih.gov For example, a co-crystal structure of a quinazoline-2,4(1H,3H)-dione derivative with the enzyme PARP-1 revealed a unique binding mode, providing a structural basis for its inhibitory function and guiding further drug design. rsc.orgnih.gov

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential throughout the synthesis and characterization process of this compound derivatives. Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of chemical reactions. umich.edu

For final product analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing purity. Due to the conjugated aromatic system, these compounds are typically chromophoric, making them well-suited for UV detection. A sharp, single peak in the HPLC chromatogram is a strong indicator of a pure compound. HPLC can also be scaled up for preparative purposes to isolate pure compounds from complex reaction mixtures.

Gas Chromatography (GC) may also be employed for purity analysis, provided the specific derivative is sufficiently volatile and thermally stable to be vaporized without decomposition. Both HPLC and GC, when coupled with mass spectrometry (LC-MS and GC-MS), become powerful tools for both separation and identification of compounds in a mixture.

Emerging Research Directions and Future Perspectives for 5 Phenylquinazoline 2,4 1h,3h Dione

Development of Multi-Targeting Agents and Hybrid Molecules

A significant trend in modern drug discovery is the shift from the "one-target, one-drug" paradigm to the development of multi-targeting agents. nih.gov These agents can modulate multiple biological targets simultaneously, which can lead to enhanced efficacy, a better safety profile, and a lower likelihood of developing drug resistance. nih.gov The quinazoline-2,4(1H,3H)-dione nucleus is an ideal framework for designing such molecules through molecular hybridization, a strategy that combines two or more pharmacophoric units into a single molecule. researchgate.neturan.ua

Researchers have successfully designed and synthesized novel 3-phenylquinazoline-2,4(1H,3H)-dione derivatives that act as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met tyrosine kinases, both of which are implicated in cancer progression. nih.gov For instance, certain compounds in this series demonstrated potent cytotoxic activity against the HCT-116 colorectal cancer cell line and significant enzymatic inhibition of both VEGFR-2 and c-Met. nih.gov

Furthermore, the hybridization of the quinazolin-2,4-dione scaffold with other heterocyclic moieties has yielded promising candidates for treating infectious diseases. Hybrid molecules incorporating structures like pyrazole, oxazole, or thiazole (B1198619) have been synthesized and investigated as potential antibacterial agents that target DNA gyrase. mdpi.comrsc.org Another study explored hybrids with various nitrogen-containing heterocycles as potential inhibitors of Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), a key enzyme in the malaria parasite. frontiersin.orgelsevierpure.com

Hybrid/Multi-Target Agent ClassBiological TargetsPotential Therapeutic AreaReference
Thiourea-containing 3-phenylquinazoline-2,4(1H,3H)-dionesVEGFR-2, c-Met Tyrosine KinasesCancer (e.g., Colorectal) nih.gov
Quinazolin-2,4-dione-pyrazole/oxazole hybridsBacterial DNA GyraseBacterial Infections mdpi.comrsc.org
Quinazolin-2,4-dione-heterocycle hybrids (azetidinone, pyrrole, etc.)Plasmodium falciparum Dihydroorotate Dehydrogenase (pfDHODH)Malaria frontiersin.orgelsevierpure.com

Strategies for Addressing Biological Resistance Mechanisms

The emergence of drug resistance is a critical challenge in the treatment of both cancer and infectious diseases. The development of multi-target drugs based on the 5-phenylquinazoline-2,4(1H,3H)-dione scaffold is a key strategy to overcome this issue. nih.gov Unlike single-target agents, multi-target molecules can counteract the multiple escape pathways that cells use to evade therapy, potentially preventing or delaying the onset of resistance. nih.gov

In the context of bacterial infections, many strains have developed resistance to widely used antibiotics like fluoroquinolones. nih.gov Research is being directed toward designing quinazoline-2,4(1H,3H)-dione derivatives as novel fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.govresearchgate.net By creating new chemical entities that interact with these essential bacterial enzymes, researchers aim to develop antibiotics that are effective against resistant strains. nih.gov This approach seeks to circumvent existing resistance mechanisms and provide new options for treating challenging bacterial infections. nih.govresearchgate.net

Exploration of Novel Therapeutic Targets and Neglected Diseases

The therapeutic potential of the this compound core extends to a variety of novel and challenging targets. Significant research has focused on its application in oncology by targeting enzymes involved in DNA repair and cell signaling.

PARP Inhibition: Novel quinazoline-2,4(1H,3H)-dione derivatives have been designed as potent inhibitors of Poly(ADP-ribose) polymerase-1 and -2 (PARP-1/2), enzymes crucial for DNA repair. rsc.orgresearchgate.net Some of these compounds have shown strong cytotoxicity in cancer cells and have demonstrated the ability to potentiate the effects of chemotherapy agents like temozolomide. rsc.org Specific derivatives have also been identified as highly selective PARP-2 inhibitors, which could help in developing drugs with fewer off-target side effects. researchgate.net

HCV NS5B Polymerase Inhibition: In virology, 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives have been synthesized as metal ion chelators that target the Hepatitis C Virus (HCV) NS5B polymerase, a critical enzyme for viral replication. nih.govmdpi.com Several compounds in this class have exhibited potent anti-HCV activity at the cellular level, surpassing that of the reference drug ribavirin. nih.govmdpi.com

Beyond these targets, the scaffold is being explored for its utility against neglected diseases. As mentioned previously, hybrid molecules are being investigated for their antimalarial activity by targeting the Plasmodium falciparum enzyme pfDHODH. frontiersin.orgelsevierpure.com The broad applicability of the quinazoline (B50416) scaffold suggests potential for exploring its efficacy against other neglected tropical diseases. mdpi.com

Novel TargetDerivative ClassDisease AreaReference
PARP-1 / PARP-2Quinazoline-2,4(1H,3H)-diones with amino pyrrolidine (B122466) moietyCancer rsc.orgresearchgate.net
VEGFR-2 / c-Met3-Phenylquinazoline-2,4(1H,3H)-dionesCancer nih.gov
HCV NS5B Polymerase3-Hydroxyquinazoline-2,4(1H,3H)-dionesHepatitis C nih.govmdpi.com
Bacterial Gyrase / Topoisomerase IVVarious quinazoline-2,4(1H,3H)-dione derivativesBacterial Infections nih.gov
pfDHODHQuinazolin-2,4-dione hybrid moleculesMalaria frontiersin.orgelsevierpure.com

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Molecular docking simulations are routinely used to predict the binding modes and affinities of new derivatives within the active sites of their target proteins, such as pfDHODH and bacterial enzymes. mdpi.comfrontiersin.orgelsevierpure.com These computational models provide crucial insights that guide the synthesis of more potent and selective inhibitors. Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is employed to assess the drug-likeness and potential pharmacokinetic profiles of novel compounds early in the discovery process. mdpi.comelsevierpure.com These established computational methods form the bedrock for more sophisticated AI and machine learning models that can analyze vast chemical spaces, predict biological activity, and accelerate the identification of promising drug candidates with optimized properties.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds to reduce environmental impact and improve efficiency. A notable advancement in this area is the development of a catalyst-free method for synthesizing quinazoline-2,4(1H,3H)-diones. This process utilizes carbon dioxide (CO₂) as a readily available and non-toxic C1 building block and 2-aminobenzonitriles as starting materials, with water serving as the reaction solvent. rsc.org The reaction proceeds efficiently in water to give excellent yields, whereas it does not occur in organic solvents, highlighting the unique and environmentally benign nature of this aqueous-phase synthesis. rsc.org

Other green approaches being explored for the broader quinazoline family, which could be adapted for this compound synthesis, include the use of bio-based solvents like gluconic acid aqueous solution and the application of reusable catalysts such as ionic liquids. openmedicinalchemistryjournal.com These methods aim to minimize the use of hazardous reagents and solvents, aligning with the goals of sustainable chemical manufacturing. openmedicinalchemistryjournal.comrsc.org

Biotechnological Applications and Biosynthesis Pathways (if applicable)

As this compound is a synthetic heterocycle, there are no known natural biosynthesis pathways for its production. However, its applications in biotechnology are expanding, particularly in the development of diagnostic tools.

The quinazoline-2,4(1H,3H)-dione scaffold has been successfully utilized to create a novel PET (Positron Emission Tomography) probe for non-invasive tumor imaging. nih.gov Researchers developed [⁶⁸Ga]Ga-SMIC-2001, a probe that targets PARP, an enzyme often overexpressed in tumors. nih.gov This radiolabeled compound demonstrated high affinity for PARP-1 and provided high-contrast tumor imaging in preclinical models, suggesting its potential as a promising diagnostic agent for identifying tumors with PARP overexpression. nih.gov This represents a significant biotechnological application, translating a therapeutic scaffold into a tool for molecular imaging and potentially patient stratification.

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